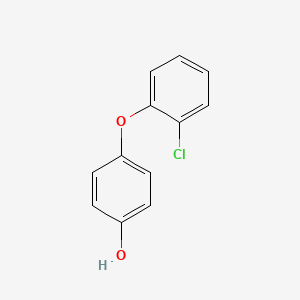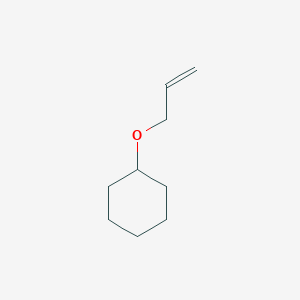
5-((1-Methyl-1H-imidazol-2-yl)thio)-2-nitroaniline
Vue d'ensemble
Description
5-((1-Methyl-1H-imidazol-2-yl)thio)-2-nitroaniline is a compound that features an imidazole ring, a nitro group, and an aniline moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its presence in many biologically active molecules The nitro group is a strong electron-withdrawing group, and the aniline moiety is a benzene ring with an amino group attached
Méthodes De Préparation
The synthesis of 5-((1-Methyl-1H-imidazol-2-yl)thio)-2-nitroaniline can be achieved through several synthetic routes. One common method involves the reaction of 2-nitroaniline with 1-methyl-1H-imidazole-2-thiol under appropriate conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to deprotonate the thiol group, facilitating the nucleophilic attack on the nitroaniline. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
5-((1-Methyl-1H-imidazol-2-yl)thio)-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically targets the sulfanyl group, converting it into a sulfoxide or sulfone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride. This reaction yields 5-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-2-phenylenediamine.
Substitution: The amino group on the aniline moiety can undergo electrophilic aromatic substitution reactions. For example, nitration or halogenation can introduce additional functional groups onto the benzene ring.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or copper sulfate. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
5-((1-Methyl-1H-imidazol-2-yl)thio)-2-nitroaniline has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: The imidazole ring is known for its biological activity, and derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties. Researchers study these derivatives to develop new therapeutic agents.
Medicine: The compound’s potential medicinal properties are explored in drug discovery and development. Its ability to interact with biological targets makes it a candidate for further investigation in pharmacology.
Industry: In materials science, the compound can be used to create novel materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mécanisme D'action
The mechanism of action of 5-((1-Methyl-1H-imidazol-2-yl)thio)-2-nitroaniline involves its interaction with molecular targets in biological systems. The imidazole ring can bind to metal ions or enzymes, affecting their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
5-((1-Methyl-1H-imidazol-2-yl)thio)-2-nitroaniline can be compared with other similar compounds, such as:
Metronidazole: A well-known nitroimidazole antibiotic used to treat bacterial and protozoal infections. It shares the imidazole ring and nitro group but differs in its overall structure and specific applications.
Tinidazole: Another nitroimidazole antibiotic with similar uses to metronidazole. It also contains the imidazole ring and nitro group but has different pharmacokinetic properties.
Omeprazole: A proton pump inhibitor used to treat acid-related disorders. It contains a substituted imidazole ring but lacks the nitro group and has a different mechanism of action.
The uniqueness of this compound lies in its combination of the imidazole ring, nitro group, and aniline moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
55564-41-5 |
|---|---|
Formule moléculaire |
C10H10N4O2S |
Poids moléculaire |
250.28 g/mol |
Nom IUPAC |
5-(1-methylimidazol-2-yl)sulfanyl-2-nitroaniline |
InChI |
InChI=1S/C10H10N4O2S/c1-13-5-4-12-10(13)17-7-2-3-9(14(15)16)8(11)6-7/h2-6H,11H2,1H3 |
Clé InChI |
PTTLYHWZXYGLDM-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN=C1SC2=CC(=C(C=C2)[N+](=O)[O-])N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8725735.png)

![2-methoxy-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B8725747.png)




![2-Amino-6-[1-(4-chlorophenyl)cyclopentyl]pyrimidin-4-ol](/img/structure/B8725789.png)

![4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride](/img/structure/B8725802.png)



